SAG HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

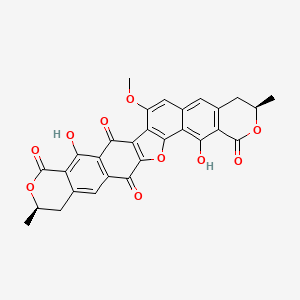

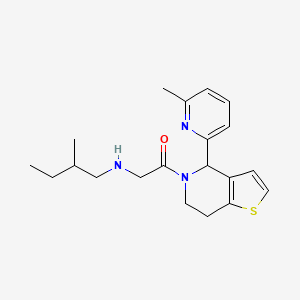

SAG (hydrochloride), also known as Smoothened Agonist hydrochloride, is a potent agonist of the Smoothened receptor. This compound is known for its ability to activate the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. The chemical structure of SAG (hydrochloride) includes a benzo[b]thiophene core, and it is often used in scientific research to study the Hedgehog signaling pathway .

Applications De Recherche Scientifique

SAG (hydrochloride) has a wide range of applications in scientific research:

Mécanisme D'action

SAG (hydrochloride) exerts its effects by binding to the Smoothened receptor, a key component of the Hedgehog signaling pathway. This binding activates the pathway, leading to the regulation of various downstream targets, including the Gli family of transcription factors. The activation of these transcription factors results in changes in gene expression that drive cell differentiation, proliferation, and other cellular processes .

Similar Compounds:

Cyclopamine: An antagonist of the Smoothened receptor that inhibits the Hedgehog pathway.

Vismodegib: A clinically approved Smoothened receptor inhibitor used in cancer therapy.

Sonidegib: Another Smoothened receptor inhibitor with similar applications to Vismodegib.

Uniqueness of SAG (hydrochloride): SAG (hydrochloride) is unique in its ability to activate the Smoothened receptor with high potency and selectivity. Unlike inhibitors like Cyclopamine, Vismodegib, and Sonidegib, SAG (hydrochloride) acts as an agonist, making it a valuable tool for studying the activation of the Hedgehog signaling pathway and its effects on cellular processes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

SAG Hydrochloride is known to interact directly with the heptahelical domain of the Smo receptor . This interaction plays a significant role in biochemical reactions, particularly in the activation of the Hedgehog signaling pathway .

Cellular Effects

SAG Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by activating the Hedgehog pathway . This activation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of SAG Hydrochloride involves its binding interactions with the Smo receptor . It exerts its effects at the molecular level by activating the Hedgehog pathway, which can lead to changes in gene expression .

Metabolic Pathways

SAG Hydrochloride is involved in the Hedgehog signaling pathway . It interacts with the Smo receptor, which plays a crucial role in this pathway .

Transport and Distribution

The transport and distribution of SAG Hydrochloride within cells and tissues are closely related to its role in the Hedgehog signaling pathway

Subcellular Localization

The subcellular localization of SAG Hydrochloride and its effects on activity or function are closely related to its role in the Hedgehog signaling pathway

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of SAG (hydrochloride) involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This core is then functionalized with various substituents to achieve the desired chemical structure. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of SAG (hydrochloride) typically follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the compound’s structure and purity .

Analyse Des Réactions Chimiques

Types of Reactions: SAG (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Typical conditions involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of SAG (hydrochloride) with different functional groups .

Propriétés

IUPAC Name |

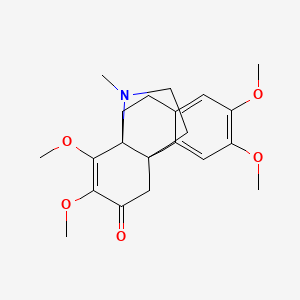

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3OS.ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWTYWYPPITOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of Smoothened Agonist (SAG) HCl in the context of Leydig cell proliferation?

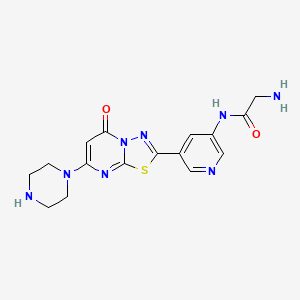

A1: Smoothened Agonist (SAG) HCl is a potent and selective agonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. [] In the context of Leydig cell proliferation, SAG HCl activates the Smoothened receptor, leading to the downstream activation of Gli1, a transcription factor. This activation subsequently influences the expression of various genes, including Cyclin D2 (Ccnd2), a crucial regulator of the cell cycle. Increased Ccnd2 levels promote cell cycle progression and ultimately contribute to Leydig cell proliferation. []

Q2: How does the study demonstrate the involvement of Smoothened Agonist (SAG) HCl in the Hedgehog pathway and its effect on Leydig cell proliferation?

A2: The study utilizes Smoothened Agonist (SAG) HCl alongside Hedgehog pathway antagonists, cyclopamine and gant6, to manipulate the pathway's activity in TM3 Leydig cells. Researchers observed that this compound treatment led to increased expression of Gli1, a downstream target of Smoothened activation, and Ccnd2, indicating Hedgehog pathway activation. [] Conversely, cyclopamine and gant6 treatments decreased Gli1 and Ccnd2 expression, suggesting pathway inhibition. [] These findings, coupled with the observation that circ-Bbs9, a circular RNA abundant in Leydig cells, interacts with Ccnd2, strongly suggest that this compound influences Leydig cell proliferation through modulation of the Hedgehog signaling pathway and its downstream effects on cell cycle regulators like Ccnd2. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(S)-2-((R)-2-Hydroxycarbamoylmethyl-4-methyl-pentanoylamino)-4-methyl-pentanoylamino]-benzoic acid methyl ester](/img/no-structure.png)

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)